2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride
Description
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride (EMDP HCl) is a tertiary metabolite of methadone, a synthetic opioid used in pain management and addiction therapy. Structurally, EMDP HCl features a partially unsaturated pyrroline ring substituted with ethyl (C₂H₅), methyl (CH₃), and two phenyl (C₆H₅) groups at positions 2, 5, and 3,3, respectively. Its molecular formula is C₁₉H₂₂ClN (exact mass: 299.14), and it exists as a hydrochloride salt with a molecular weight of 299.84 g/mol . EMDP HCl is utilized in pharmacological research due to its reported anxiolytic and antidepressant-like effects, acting via non-opioid pathways, as demonstrated in rodent models . Analytical applications include its use as a reference standard in forensic and clinical toxicology to detect methadone metabolism .
Properties
Molecular Formula |
C19H22ClN |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,3,14H2,1-2H3;1H |
InChI Key |
RFWQAFWWZQGUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride
General Synthetic Strategy
The synthesis of This compound involves the construction of the pyrroline ring with appropriate substitution at the 2, 3, and 5 positions. The process typically includes:
- Formation of the pyrrolidine or pyrroline ring system.
- Introduction of diphenyl substituents at the 3-position.
- Alkylation to introduce ethyl and methyl groups at the 2 and 5 positions.
- Conversion to the hydrochloride salt for isolation.
Detailed Synthetic Route
While direct detailed synthetic procedures for EMDP hydrochloride are sparse in literature, insights can be drawn from related compounds and patent literature describing analogous pyrroline derivatives and their intermediates.
Step 1: Preparation of Key Intermediates
- Starting from commercially available ketones such as p-methoxybenzophenone , the synthesis proceeds through nitrile intermediates, which are elaborated to substituted pyrrolidones or pyrrolines.
- For example, the nitrile is converted to 1,5-dimethyl-3-p-methoxyphenyl-3-phenyl-2-pyrrolidone via cyclization reactions under controlled conditions involving base and nucleophilic reagents.
Step 2: Functional Group Manipulation
- The methoxy protecting group on the phenyl ring is removed by treatment with boron tribromide , yielding a para-hydroxy derivative.
- Protecting groups such as t-butyl ether are used to stabilize sensitive intermediates during strongly basic reactions, such as those involving ethyllithium to introduce the ethylidene function.
Step 4: Formation of Hydrochloride Salt
- The free base of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline is converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to enhance stability and crystallinity.
Representative Synthetic Scheme (Summary Table)
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nitrile formation | From p-methoxybenzophenone | Nitrile intermediate | Commercially available starting material |
| 2 | Cyclization to pyrrolidone | Base-mediated cyclization | 1,5-Dimethyl-3-p-methoxyphenyl-3-phenyl-2-pyrrolidone | Protecting groups applied as needed |
| 3 | Deprotection | Boron tribromide treatment | Para-hydroxy-pyrrolidone | Acid labile protecting groups removed |
| 4 | Alkylation | Ethyllithium or alkyl halides | 2-Ethyl-5-methyl substituted pyrroline | Strong base conditions |
| 5 | Salt formation | HCl in ethanol or ether | This compound | Isolated as stable salt |
Alternative and Related Synthetic Approaches
Synthesis from Related Metabolites
- The compound is also obtainable via metabolic transformation or chemical modification of related methadone metabolites such as 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).
- Synthetic analogs of EMDP have been prepared by conjugation reactions involving para-substituted phenyl intermediates, which can be adapted to synthesize EMDP by modifying the substituents accordingly.
Protein Conjugation and Derivatization
- Patents describe methods to prepare derivatives of EMDP for immunoassay development, involving conjugation to proteins through reactive groups introduced at para positions on phenyl rings.
- These methods include the use of carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to link EMDP derivatives to carrier proteins, but are more relevant for immunological applications rather than pure compound synthesis.
Analytical and Purification Considerations
- The purity and identity of this compound are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) , and Mass Spectrometry (MS) .
- Diastereomeric mixtures may occur during synthesis and can be separated or characterized by chiral HPLC or NMR techniques.
- The hydrochloride salt form improves crystallinity and facilitates purification by recrystallization.
Chemical Reactions Analysis
Metabolic Formation Pathways
EMDP HCl arises primarily through the hepatic metabolism of methadone. The reaction sequence involves:
-
N-Demethylation : Methadone undergoes N-demethylation via cytochrome P450 enzymes (CYP2B6, CYP3A4, CYP2C19) to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) .
-
Cyclization : EDDP spontaneously cyclizes under physiological conditions to yield EMDP HCl, facilitated by acidic environments .
Table 1: Key Metabolic Reactions
| Reaction Step | Enzyme/Reagent | Product | Reference |
|---|---|---|---|
| Methadone → EDDP | CYP2B6, CYP3A4 | EDDP | |
| EDDP → EMDP HCl | Acidic cyclization | EMDP HCl |
From 3,3-Diphenylpropionitrile
A two-step synthesis involves:
-
Cyclization : Reaction of 3,3-diphenylpropionitrile with methylamine under HCl or H₂SO₄ catalysis to form the pyrroline ring.
-
Ethylation : Introduction of the ethyl group via Grignard reagents (e.g., ethyl magnesium bromide) .
From EDDP Precursors
EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) undergoes acid-catalyzed isomerization to EMDP HCl. This reaction is reversible and pH-dependent, favoring EMDP formation in acidic media .
Table 2: Synthetic Conditions and Yields
| Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3,3-Diphenylpropionitrile | HCl, 80°C, 12h | 65–70 | |
| EDDP | 0.1M HCl, 25°C, 24h | >90 |
Structural Isomerization
EMDP HCl exhibits pH-dependent isomerization :
-
Protonation : In acidic solutions, EMDP adopts a 1-pyrroline structure with an endocyclic double bond .
-
Deprotonation : Under basic conditions, it isomerizes to exocyclic alkenes (e.g., 2-ethylidenepyrrolidines) .
Table 3: Isomerization Behavior
| Condition | Structure | Key Feature | Reference |
|---|---|---|---|
| Acidic (pH < 3) | 1-Pyrroline | Endocyclic double bond | |
| Neutral/Basic (pH ≥ 7) | 2-Ethylidenepyrrolidine | Exocyclic double bond |
Reactivity with Electrophiles
EMDP HCl reacts with methyl iodide to form quaternary ammonium salts, stabilizing the 1-pyrroline structure. This reaction is critical for producing derivatives for analytical standards .
Equation 1: Methylation Reaction
Comparative Reactivity with Analogues
EMDP HCl shows distinct reactivity compared to structurally similar compounds:
Table 4: Reactivity Comparison
| Compound | Reactivity with HCl | Primary Product | Reference |
|---|---|---|---|
| EMDP HCl | Cyclization | Stable 1-pyrroline | |
| EDDP | Acid-catalyzed isomerization | EMDP | |
| Diphenhydramine | No cyclization | Unchanged |
Degradation Pathways
-
Thermal Degradation : Above 200°C, EMDP HCl decomposes to diphenylmethane derivatives.
-
Oxidative Degradation : Exposure to H₂O₂ yields hydroxylated pyrrolidines, detectable via LC-MS .
Key Research Findings
-
Stereochemical Stability : EMDP HCl retains its configuration under physiological conditions, unlike EDDP, which undergoes rapid isomerization .
-
Enzymatic Inertness : Unlike methadone, EMDP HCl does not bind opioid receptors but acts as a noncompetitive nicotinic acetylcholine receptor (nAChR) blocker .
Scientific Research Applications
Analgesic Development
EMDP Hydrochloride has been investigated for its potential as a new analgesic agent. Its structure suggests possible interactions with pain pathways, making it a candidate for developing novel pain-relieving medications. Research indicates that EMDP may exhibit analgesic properties similar to those of methadone but with potentially fewer side effects due to its unique mechanism of action.
- Case Study : A study published in PMC highlighted EMDP's effectiveness as a noncompetitive channel blocker of nicotinic acetylcholine receptors (nAChRs), which are implicated in pain modulation . The study demonstrated that EMDP could be effective at blocking both rat and human nAChRs, suggesting its utility in pain management strategies.
Research Tool in Pharmacology
EMDP Hydrochloride serves as a valuable research tool in pharmacological studies. Its ability to interact with various receptors makes it suitable for exploring the mechanisms underlying addiction and withdrawal symptoms associated with opioid use.
- Case Study : Research indicated that EMDP and its metabolite EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) can serve as markers for methadone metabolism studies. These compounds have been used to understand the pharmacokinetics of methadone and its metabolites, providing insights into effective dosing strategies for pain management .
Synthesis of Opioid Analogs
EMDP Hydrochloride is also relevant in the synthesis of opioid analogs. Its chemical structure allows for modifications that can lead to the development of new compounds with enhanced therapeutic profiles.
- Synthetic Pathway : EMDP can be transformed into methadone derivatives through established organic synthesis methods. This transformation is crucial for creating new drugs that may offer improved efficacy or reduced side effects compared to existing opioids.
Comparative Applications Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Analgesic Development | Potential candidate for new pain-relieving medications | Effective noncompetitive blocker of nAChRs |
| Research Tool | Used to study mechanisms of addiction and withdrawal | Insights into methadone metabolism and dosing strategies |
| Synthesis of Opioid Analogs | Serves as a precursor for developing new opioid compounds | Facilitates the creation of derivatives with improved profiles |
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain signaling pathways and enzyme activities .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Differences :
- Ring Saturation : EMDP’s pyrroline ring has one double bond, enhancing rigidity compared to EDDP’s fully saturated pyrrolidine .
- Functional Groups : EDDP’s ethylidene group (CH₂CH₂) introduces a branched structure, whereas EMDP’s ethyl group (C₂H₅) is linear. This impacts receptor binding and metabolic stability .
- Deuterated EMDP : Substitution of ethyl hydrogens with deuterium (²H) increases molecular mass without altering pharmacological activity, making it ideal for isotope dilution mass spectrometry .
Pharmacological and Metabolic Comparisons
- Anxiolytic Activity : EMDP HCl exhibits dose-dependent anxiolytic effects in rodent models (elevated plus-maze test) comparable to chlordiazepoxide but without sedation . EDDP’s pharmacological profile is less characterized but is primarily studied as a methadone biomarker .
- Receptor Interactions : EMDP lacks affinity for μ-opioid receptors (MOR), distinguishing it from methadone. Its mechanism likely involves nicotinic or serotonergic pathways, akin to antidepressants like sertraline .
- Metabolic Role : EMDP and EDDP are both methadone metabolites, but EDDP is more abundant in urine and serum. EMDP’s lower concentration necessitates sensitive detection methods (e.g., capillary electrophoresis) .
Analytical Differentiation
Key Insight : EMDP and EDDP are differentiated by charge (EDDP is a quaternary ammonium ion) and hydrophobicity, affecting retention times in chromatographic systems .
Biological Activity
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride, commonly referred to as EMDP, is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
EMDP has the chemical formula and a molecular weight of approximately 315.86 g/mol. Its structure features a pyrroline ring substituted with ethyl and methyl groups alongside diphenyl moieties. This specific arrangement contributes to its distinct pharmacological properties compared to other similar compounds.
Nicotinic Acetylcholine Receptor Modulation
Research indicates that EMDP acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the human α3β4 and α4β2 subtypes. Studies have shown that EMDP displays low affinity for opiate receptors while effectively blocking nAChRs, which suggests a unique mechanism that could be leveraged for therapeutic purposes in treating conditions related to nicotine addiction or anxiety disorders .
Anxiolytic and Antidepressant Effects
In preclinical studies, EMDP has demonstrated significant anxiolytic and antidepressant-like effects in rodent models without inducing locomotor side effects commonly associated with other anxiolytics. The compound was tested at various doses (10-20 mg/kg) and showed robust efficacy in behavioral assays predictive of anxiolytic activity, such as the forced swim test .
Analgesic Development
EMDP's potential in analgesic development has been explored due to its structural similarities with methadone derivatives. It is hypothesized that EMDP could serve as a scaffold for developing new pain management therapies that minimize the risk of dependency associated with traditional opioids.
Comparison with Other Compounds
The following table summarizes the structural characteristics and biological activities of EMDP compared to related compounds:
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| EMDP | C19H22ClN | Anxiolytic, noncompetitive nAChR antagonist |
| Methadone | C21H27NO2 | Opioid receptor agonist |
| EDDP | C19H24N2O | Inactive at opiate receptors; metabolite of methadone |
Case Studies and Research Findings
- Behavioral Studies : In a study conducted by Xiao et al. (2001), EMDP was evaluated alongside its metabolite EDDP in rodent models. The results indicated that EMDP elicited significant reductions in anxiety-like behaviors without causing sedation or motor impairment, unlike traditional anxiolytics such as benzodiazepines .
- Receptor Binding Studies : Another study focused on the binding affinities of EMDP at nAChRs showed that it effectively blocked nicotine-stimulated ion flux in human cell lines expressing these receptors, further supporting its potential therapeutic role in nicotine addiction treatment .
Q & A
Q. What are the primary synthetic routes for 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline hydrochloride (EMDP HCl), and how can enantiomeric purity be ensured during synthesis?
EMDP HCl is synthesized as a metabolite of methadone via hepatic cytochrome P450 (CYP) 3A4-mediated N-demethylation . For laboratory synthesis, enantiomeric purity can be achieved using chiral resolution techniques, such as preparative chiral chromatography or stereoselective crystallization. Racemic mixtures may require separation of (R)- and (S)-enantiomers via chiral stationary phases (e.g., cellulose-based columns) . Analytical validation using polarimetry or circular dichroism is critical to confirm enantiomeric ratios.
Q. How does the structural configuration of EMDP HCl influence its pharmacological inactivity compared to methadone?
EMDP HCl lacks the opioid receptor affinity of methadone due to the absence of the tertiary amine group critical for µ-opioid receptor binding. Its pyrroline structure disrupts the planar conformation required for receptor interaction, rendering it therapeutically inactive. Computational docking studies and comparative NMR analyses with methadone can elucidate structural disparities .
Q. What analytical methods are recommended for quantifying EMDP HCl in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity. Method validation should include calibration curves (1–100 ng/mL range), recovery studies (>80%), and matrix effect assessments. Internal standards like deuterated analogs (e.g., EMDP-d3 HCl) improve precision .
Advanced Research Questions
Q. How do enantiomers of EMDP HCl interact with non-opioid targets, such as NMDA receptors or monoamine transporters?
While EMDP itself is inactive at opioid receptors, its (R)-enantiomer may retain weak NMDA receptor antagonism inherited from methadone’s pharmacophore. In vitro electrophysiology (patch-clamp assays) and radioligand binding studies (using [³H]MK-801 for NMDA receptors) are recommended to evaluate off-target effects. Differential activity between enantiomers should be statistically validated (p < 0.05) .
Q. What experimental designs are optimal for studying EMDP HCl’s role in methadone-induced neurotoxicity or tolerance?
Use in vivo rodent models with chronic methadone administration (10–20 mg/kg/day, s.c.) and co-administration of CYP3A4 inhibitors (e.g., ketoconazole) to modulate EMDP formation. Behavioral assays (e.g., tail-flick test for analgesia) and histopathological analysis of CNS tissues can correlate EMDP levels with neuroadaptive changes. Include control groups with EMDP HCl alone to isolate metabolite-specific effects .
Q. How can researchers address contradictory data on EMDP HCl’s solubility and stability in aqueous buffers?
Published solubility data are inconsistent (e.g., "No data available" in some SDS ). Methodological solutions include:
Q. What strategies mitigate EMDP HCl’s environmental hazards during disposal?
EMDP HCl is classified as environmentally hazardous (WGK 2 in Germany ). Neutralization protocols involve treatment with 1 M NaOH to hydrolyze the pyrroline ring, followed by activated carbon filtration. Waste must comply with EPA guidelines for nitrogenous compounds (40 CFR Part 261) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of EMDP HCl
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 299.84 g/mol | |
| Melting Point | Dec. >225°C (lit.) | |
| Chiral Centers | 2 [(R)- and (S)-enantiomers] | |
| LogP (Predicted) | 3.8 (ACD/Labs) |
Q. Table 2. Analytical Validation Parameters for EMDP HCl
| Parameter | Criteria |
|---|---|
| Linearity (R²) | ≥0.995 |
| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |
| Intraday Precision (%RSD) | <15% |
| Extraction Recovery | 85–115% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
